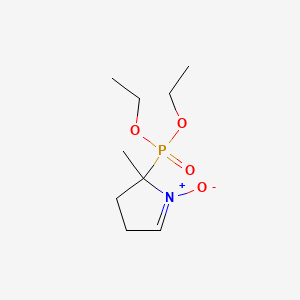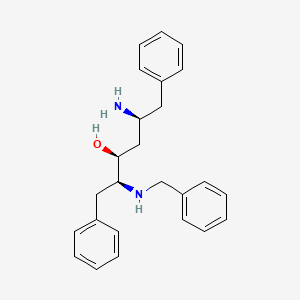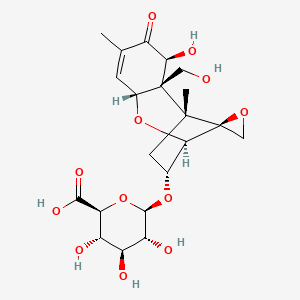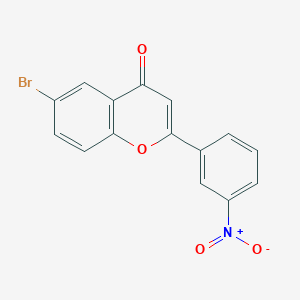
5-(二乙基膦酰基)-5-甲基-1-吡咯啉N-氧化物
描述
DEPMPO,或 5-二乙基磷酰基-5-甲基-1-吡咯啉 N-氧化物,是一种基于硝酮的自旋捕获剂,广泛应用于电子自旋共振 (ESR) 研究中。 它以其捕获各种自由基的能力而闻名,使其成为化学和生物学研究中的一种宝贵工具 .
科学研究应用
由于 DEPMPO 能够捕获自由基,因此它在科学研究中被广泛应用。一些关键应用包括:
化学: DEPMPO 用于研究有机和无机化学中的自由基反应和机理.
生物学: 它有助于检测和表征生物系统中的自由基,从而洞悉氧化应激和相关病理状况.
5. 作用机理
DEPMPO 通过自旋捕获机制捕获自由基,从而发挥其作用。 DEPMPO 中的硝酮基团与自由基反应形成稳定的硝基自由基自旋加合物,可以使用 ESR 光谱法检测和分析 . 这种机制使研究人员能够研究各种环境中自由基的形成和行为 .
类似化合物:
DMPO (5,5-二甲基-1-吡咯啉 N-氧化物): 另一种基于硝酮的自旋捕获剂,通常用于捕获羟基和超氧自由基.
BMPO (5-叔丁氧羰基-5-甲基-1-吡咯啉 N-氧化物): 以其稳定性和捕获各种自由基的能力而闻名.
EMPO (5-乙氧羰基-5-甲基-1-吡咯啉 N-氧化物): 与 BMPO 类似,但在反应性和稳定性方面略有不同.
DEPMPO 的独特性: DEPMPO 由于其对捕获烷基过氧基自由基的高灵敏度和特异性而独一无二。 与其他自旋捕获剂相比,它形成更稳定的加合物,使其特别适用于体内研究 .
作用机制
Target of Action
DEPMPO, also known as 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide or 2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium, primarily targets alkylperoxyl radicals in biological systems . These radicals play a crucial role in various pathological situations involving lipid and protein peroxidation .
Mode of Action
DEPMPO acts as a spin trap , a type of molecule that forms a stable complex with free radicals . It is particularly effective at trapping superoxide radicals . The compound forms spin adducts with these radicals, which can then be detected using Electron Spin Resonance (ESR) spectroscopy . This allows for the characterization of the radicals present in the system .
Biochemical Pathways
The primary biochemical pathway affected by DEPMPO is the peroxidation process . This process, which involves the oxidation of lipids and proteins, is a key contributor to oxidative stress and related pathologies . By trapping alkylperoxyl radicals, DEPMPO can help mitigate the damaging effects of this process .
Result of Action
The primary result of DEPMPO’s action is the formation of stable spin adducts with alkylperoxyl radicals . These adducts can be detected and characterized using ESR spectroscopy, providing valuable information about the types and quantities of radicals present in the system . This can help in understanding and mitigating the effects of oxidative stress .
Action Environment
The action of DEPMPO can be influenced by various environmental factors. For instance, the presence of other molecules in the system can affect the formation and stability of the spin adducts . Additionally, factors such as pH and temperature could potentially influence the efficiency of DEPMPO as a spin trap . .
生化分析
Biochemical Properties
5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide plays a crucial role in biochemical reactions by trapping free radicals. It interacts with enzymes, proteins, and other biomolecules involved in oxidative stress responses. For instance, it has been shown to interact with superoxide radicals, forming stable adducts that can be detected and analyzed using ESR spectroscopy . This interaction is essential for studying the kinetics of radical formation and decay, providing insights into the mechanisms of oxidative damage and protection.
Cellular Effects
The effects of 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce oxidative damage in lipopolysaccharide-primed RAW 264.7 macrophage cells by inhibiting inducible nitric oxide synthase expression and increasing anti-inflammatory heme oxygenase-1 expression . These effects highlight the compound’s potential in mitigating oxidative stress and inflammation in cellular systems.
Molecular Mechanism
At the molecular level, 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide exerts its effects through specific binding interactions with biomolecules. It acts as a spin trap, forming stable adducts with free radicals, which can then be detected using ESR spectroscopy . This mechanism involves the formation of a covalent bond between the nitrone group of the compound and the radical species, effectively stabilizing the radical and preventing further damage. Additionally, the compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide over time are critical factors in its effectiveness as a spin trap. In laboratory settings, the compound has been shown to maintain its stability under various conditions, allowing for prolonged studies of radical formation and decay
Dosage Effects in Animal Models
The effects of 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively reduces oxidative damage without causing significant adverse effects . At higher doses, it may induce toxicity or other adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications. These findings underscore the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide is involved in various metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative damage . The compound’s ability to trap free radicals and form stable adducts also affects metabolic flux and metabolite levels, providing valuable insights into the dynamics of oxidative stress and cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide within cells and tissues are essential for its effectiveness as a spin trap. The compound is rapidly taken up by cells and distributed throughout various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues, enhancing its ability to trap free radicals and mitigate oxidative damage.
Subcellular Localization
The subcellular localization of 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide is a critical factor in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules involved in oxidative stress responses . Additionally, it may be targeted to specific organelles through post-translational modifications or targeting signals, further enhancing its effectiveness in trapping free radicals and protecting cells from oxidative damage.
准备方法
合成路线和反应条件: DEPMPO 是通过多步过程合成的。 一种常用的方法是磷酸化 γ-硝基醛的还原环化 . 这种方法避免了过氧化副产物的形成,简化了纯化过程 .
工业生产方法: 虽然 DEPMPO 的具体工业生产方法没有得到广泛的记录,但合成通常涉及标准有机合成技术,包括使用保护基团和控制反应条件以确保高产率和纯度 .
化学反应分析
反应类型: DEPMPO 主要与自由基发生自旋捕获反应。 它与烷基过氧基、羟基和超氧自由基等自由基形成稳定的加合物 .
常用试剂和条件:
氧化: DEPMPO 在氯过氧化物酶和细胞色素 c 存在下与叔丁基过氧化氢反应生成 DEPMPO-OOCH3.
还原: 特定的还原反应记录较少,但 DEPMPO 可能在适当条件下发生还原。
主要产物: DEPMPO 反应的主要产物是与不同自由基形成的自旋加合物,例如 DEPMPO-OOCH3 和 DEPMPO-OOR(其中 R 可以是甲基、伯烷基或仲烷基) .
相似化合物的比较
DMPO (5,5-dimethyl-1-pyrroline N-oxide): Another nitrone-based spin trap, commonly used for trapping hydroxyl and superoxide radicals.
BMPO (5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide): Known for its stability and ability to trap a wide range of radicals.
EMPO (5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide): Similar to BMPO, with slight variations in reactivity and stability.
Uniqueness of DEPMPO: DEPMPO is unique due to its high sensitivity and specificity for trapping alkylperoxyl radicals. It forms more stable adducts compared to other spin traps, making it particularly useful for in vivo studies .
属性
IUPAC Name |
2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO4P/c1-4-13-15(12,14-5-2)9(3)7-6-8-10(9)11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCDBZSDRSXFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157230-67-6 | |
| Record name | 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157230-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











A: DEPMPO is primarily used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy. [, , ] This technique allows researchers to detect and identify short-lived free radicals by trapping them with DEPMPO to form more stable radical adducts that can be analyzed by EPR. [, , ]
A: DEPMPO acts as a "trap" for free radicals due to its nitrone group, which reacts with unstable radicals to form more stable nitroxide radical adducts. [, , ] These adducts exhibit characteristic EPR spectra that allow researchers to identify the type of radical initially trapped. [, , ]
A: DEPMPO is particularly effective in trapping and detecting oxygen-centered radicals like superoxide and hydroxyl radicals. [, , ] These radicals are implicated in oxidative stress and various pathological conditions, making DEPMPO a valuable tool in studying these processes. [, , ]
A: The molecular formula of DEPMPO is C9H19NO4P, and its molecular weight is 237.23 g/mol. []
A: Both DEPMPO and its radical adducts are characterized using EPR spectroscopy. [, , ] This technique provides information about the hyperfine coupling constants of the unpaired electron with nearby nuclei, allowing researchers to distinguish between different radical adducts. [, , ] NMR spectroscopy can be utilized to analyze the structure of DEPMPO itself. []
A: DEPMPO generally exhibits higher stability than DMPO, especially in aqueous solutions. [, ] This increased stability is particularly relevant for the superoxide adduct (DEPMPO-OOH), which has a significantly longer half-life than the corresponding DMPO adduct (DMPO-OOH). [, ]
A: The stability of DEPMPO adducts can be influenced by factors like pH, temperature, and the presence of reducing agents. [, ] For instance, the presence of reducing agents like glutathione can affect the decay rate of DEPMPO adducts, leading to an underestimation of radical production. []
A: DEPMPO itself is not a catalyst. It functions primarily as a probe to detect and study radical reactions. [, , ]
A: DEPMPO has been used to study: * Superoxide generation during myocardial reperfusion injury [] * Intraphagosomal superoxide production in polymorphonuclear leukocytes [] * Free radical formation in cigarette smoke [] * Respiratory burst in human neutrophil granulocytes exposed to hydrocarbons [] * Hydroxyl radical generation in plant cell walls []
A: Computational methods, including Density Functional Theory (DFT) calculations, have been employed to study: * The geometry and conformational dynamics of DEPMPO and its radical adducts [, ] * The stability of superoxide adducts formed with DEPMPO and its analogs [] * The effect of structural modifications on the spin trapping properties of DEPMPO derivatives []
ANone: Research indicates that modifying the substituents on the pyrroline ring of DEPMPO can significantly affect its properties, such as:
* **Superoxide adduct stability**: Replacing the methyl group at the 5-position with a trifluoromethyl group leads to a spin trap (5-TFDMPO) whose superoxide adduct has an intermediate half-life compared to those formed with DMPO and DEPMPO. This suggests that both steric and electronic effects contribute to the adduct's stability. []* **Stereoselectivity**: Introducing a phenyl group at the 4-position of DEPMPO can influence the stereoselectivity of radical addition, resulting in simplified EPR spectra. []* **Lipophilicity**: Modifying the substituents on the phosphorous atom allows for fine-tuning of DEPMPO's lipophilicity, potentially impacting its membrane permeability and ability to access different cellular compartments. []A: DEPMPO exhibits good stability in both solid and solution forms. [] Aqueous solutions of DEPMPO have been reported to remain stable for extended periods without significant degradation. []
ANone: While the provided literature doesn't detail specific formulations for DEPMPO, researchers often employ strategies like:
* **Use of organic co-solvents**: To enhance solubility in aqueous media, particularly for lipophilic DEPMPO derivatives.* **Buffer selection**: Choosing appropriate buffers to maintain a stable pH and minimize adduct degradation.* **Storage conditions**: Recommending storage of DEPMPO at low temperatures and protected from light to maximize its shelf life.ANone: The provided research focuses primarily on the application of DEPMPO as a tool for free radical detection in various experimental settings. Information regarding its pharmacokinetics, pharmacodynamics, toxicity, or clinical applications is not available in these studies.
A: * Synthesis and Initial Characterization: The initial synthesis and characterization of DEPMPO marked a significant development in spin-trapping technology. [] * Recognition of Enhanced Stability: The discovery of the significantly higher stability of the DEPMPO-OOH adduct compared to DMPO-OOH solidified its importance in superoxide detection. [, ] * Development of Analogs: The synthesis and evaluation of various DEPMPO analogs with modified structures further expanded its applicability in different experimental models. [, , , , ]
ANone: DEPMPO's use spans various disciplines, reflecting its role as a versatile tool for studying free radicals. Some notable examples include:
* **Biochemistry**: Investigating the role of superoxide in enzymatic reactions and cellular signaling pathways. [, ]* **Physiology**: Studying free radical production in various organs and tissues under physiological and pathological conditions. [, , , ]* **Toxicology**: Examining the impact of environmental toxins and xenobiotics on free radical generation in biological systems. []* **Material Science**: Investigating the role of free radicals in material degradation and the development of novel materials with antioxidant properties. []体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6,6-Dimethyl-5,6-Dihydroimidazo[2,1-B][1,3]thiazol-3-Yl)methyl N,N'-Dicyclohexylimidothiocarbamate](/img/structure/B1146086.png)




![Benzenesulfonic acid, 4-chloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-5-methyl-, ammonium salt (1:2)](/img/structure/B1146094.png)




![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
